molecular formula C8H10BrF3N2 B1379052 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole CAS No. 1437794-62-1

4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole

Cat. No. B1379052
M. Wt: 271.08 g/mol
InChI Key: PYBOTXOBVPLDJS-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C8H10BrF3N2 . It has a molecular weight of 271.08 . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole is 1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

It is typically stored in a refrigerated environment . The compound’s exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Copper-catalyzed Synthesis of Trifluoromethyl Pyrazoles

A significant application involves the copper-catalyzed cycloaddition process for synthesizing 4-trifluoromethyl pyrazoles. This method employs 2-bromo-3,3,3-trifluoropropene and N-arylsydnone derivatives under mild conditions, leading to pyrazoles with excellent regioselectivity and yields. This protocol highlights the versatility of bromo-trifluoromethyl-substituted pyrazoles in constructing pyrazole frameworks, important for developing pharmacologically active compounds and functional materials (Lu et al., 2019).

Site-Selective Functionalization

Another application is the site-selective functionalization of trifluoromethyl-substituted pyrazoles, showcasing the reactivity versatility of such compounds. Depending on the reagents used, different positions on the pyrazole ring can be selectively functionalized, allowing for the synthesis of a wide range of isomers and congeners. This method demonstrates the utility of bromo-trifluoromethyl-substituted pyrazoles in organic synthesis, providing pathways to diverse molecular architectures (Schlosser et al., 2002).

Tautomerism Study

The tautomerism of 4-bromo substituted 1H-pyrazoles has also been a subject of study, offering insights into the structural behavior of these compounds in different states. This research contributes to understanding the fundamental properties of pyrazoles, which is crucial for their application in drug design and other scientific domains (Trofimenko et al., 2007).

Tuberculostatic Activity

Furthermore, polyfluoroalkyl-containing pyrazoles derived from 4-bromobutyl acetate have shown moderate tuberculostatic activity. This application underscores the potential of bromo-trifluoromethyl-substituted pyrazoles in medicinal chemistry, particularly in developing new treatments for tuberculosis (Ivanova et al., 2011).

Preparation of Heterocyclic Compounds

Tributyl(3,3,3-trifluoro-1-propynyl)stannane, synthesized from 2-bromo-3,3,3-trifluoropropene, facilitates the preparation of various trifluoromethylated heterocyclic compounds, including pyrazoles. This application is crucial for synthesizing functional groups and building blocks in organic chemistry, expanding the toolkit for designing novel compounds (Hanamoto et al., 2004).

Safety And Hazards

The compound is harmful if inhaled and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .

properties

IUPAC Name

4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBOTXOBVPLDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185188
Record name 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-isobutyl-3-trifluoromethyl-1H-pyrazole

CAS RN

1437794-62-1
Record name 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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